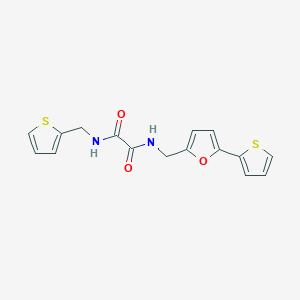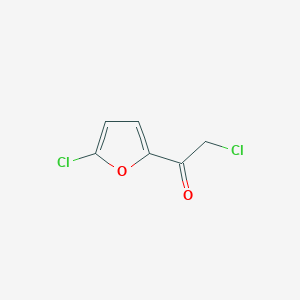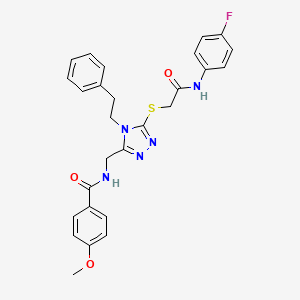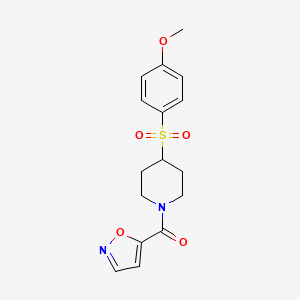![molecular formula C14H13ClN4O B2888523 N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097896-03-0](/img/structure/B2888523.png)
N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C14H13ClN4O and its molecular weight is 288.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone as potential antidepressant and nootropic agents revealed that compounds with the 2-azetidinone skeleton exhibited significant antidepressant and nootropic activities. This indicates the potential of N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine derivatives in central nervous system (CNS) applications, demonstrating the structure's promise as a basis for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular properties of new pyrimidine-azetidinone analogues. These compounds demonstrated antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This suggests a promising avenue for developing antibacterial and antituberculosis agents based on the structural framework of this compound (Chandrashekaraiah et al., 2014).
Antioxidant Properties
The in vitro antioxidant properties of new thiazole derivatives, including analogues related to this compound, were investigated by Jaishree et al. (2012). Some of these compounds showed potent antioxidant activity, underlining the potential of such derivatives in oxidative stress-related conditions (Jaishree et al., 2012).
Enantioselective Synthesis
Research by Jain et al. (2016) on enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides highlighted the synthetic utility of structures similar to this compound in drug discovery. This process facilitates the development of bioactive compounds with high enantioselectivities and exclusive regioselectivity, essential for creating more effective pharmaceuticals (Jain et al., 2016).
Anti-Inflammatory Agents
Bhati and Kumar (2008) synthesized new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as promising anti-inflammatory agents. The study suggested that compounds bearing the azetidinone moiety, akin to this compound, exhibit notable anti-inflammatory and analgesic activities with lower ulcerogenic potential compared to standard drugs (Bhati & Kumar, 2008).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-11-4-1-3-10(7-11)14(20)19-8-12(9-19)17-13-5-2-6-16-18-13/h1-7,12H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICKDBGAVLVULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)


![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)
![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)


![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)
